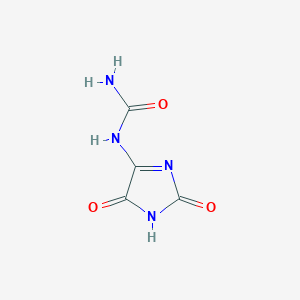

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea

Description

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea, also known as dehydro-allantoin (CAS: 105245-87-2), is a heterocyclic organic compound with the molecular formula C₄H₄N₄O₃ and a molecular weight of 156.10 g/mol . Its structure comprises a fused imidazole ring system substituted with two ketone groups (2,5-dioxo) and a urea moiety at the 4-position. This compound is classified under imidazole derivatives and shares structural similarities with naturally occurring allantoin, though it lacks the hydrated imidazolidine ring found in allantoin .

Properties

IUPAC Name |

(2,5-dioxoimidazol-4-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h(H4,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAONEQLPARJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425870 | |

| Record name | 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105245-87-2 | |

| Record name | 1-(2,5-DIOXO-2,5-DIHYDRO-1H-IMIDAZOL-4-YL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A highly efficient method involves the intramolecular cyclization of propargylic ureas catalyzed by strong organic bases, such as phosphazene bases (e.g., BEMP), guanidine derivatives, or amidines. This approach proceeds under mild conditions with excellent chemo- and regioselectivity to yield imidazolidin-2-ones, including the target compound.

- Mechanism : The base abstracts the most acidic proton from the urea, facilitating an intramolecular nucleophilic attack that closes the five-membered imidazolone ring.

- Reaction conditions : Ambient temperature or slightly elevated (room temperature to 100 °C), in solvents such as acetonitrile.

- Catalyst loading : Typically 5–10 mol % of base catalyst.

- Reaction time : Rapid, often completing within 1 minute to 1 hour depending on substrate and conditions.

This method offers high yields (up to quantitative) and tolerates various functional groups (halogens, methoxy, vinyl, etc.).

Direct One-Pot Synthesis from Propargylic Amines and Isocyanates

Another approach involves the one-pot reaction of propargylic amines with isocyanates in the presence of a base catalyst (e.g., BEMP) to form the propargylic urea intermediate, which cyclizes to the imidazolone ring.

- Advantages : Streamlined synthesis without isolation of intermediates.

- Yields : Moderate to high (e.g., 62–70% reported).

- Reaction time : Very short, often 1 minute to 1 hour at room temperature.

Vilsmeier Reagent-Mediated Cyclization

A classical method for synthesizing imidazolone derivatives involves the use of Vilsmeier reagents (formed from DMF and POCl3) to induce cyclization of amine precursors in solvents like 1,4-dioxane.

Reaction Conditions Summary Table

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Base-catalyzed intramolecular cyclization | Propargylic urea | BEMP (5–10 mol %) | Acetonitrile | 22–100 °C | 1 min – 1 hour | Up to quantitative | High selectivity, mild conditions |

| One-pot propargylic amine + isocyanate | Propargylic amine + isocyanate | BEMP (5 mol %) | Acetonitrile | Room temperature | 1 min – 1 hour | 62–70 | Efficient, no intermediate isolation |

| Vilsmeier reagent cyclization | Amine + DMF/POCl3 (Vilsmeier reagent) | None (stoichiometric) | 1,4-Dioxane | 50–60 °C | 8–10 hours | ~85 | Classical method, longer reaction time |

Detailed Research Findings

Catalytic Activity and Mechanistic Insights

- The catalytic efficiency correlates with base strength: stronger bases like BEMP outperform guanidine and amidine bases in promoting cyclization.

- DFT computational studies reveal that the reaction proceeds via deprotonation of the urea proton, followed by ring closure through a low-energy transition state (~12.5 kcal/mol barrier), explaining the rapid reaction kinetics.

- The formation of an allenamide intermediate is a key step in the base-mediated isomerization leading to the imidazolone ring.

Functional Group Tolerance and Substrate Scope

Purification and Characterization

- Products are typically isolated by removal of solvent under reduced pressure followed by silica gel column chromatography using hexane/ethyl acetate mixtures.

- Crystallization from propan-2-ol or ethanol yields pure white crystalline solids with well-defined melting points.

- Characterization includes NMR (1H, 13C), FT-IR, and X-ray crystallography for structural confirmation.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Biochemistry

Enzyme Inhibition

Dehydroallantoin has been studied as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to interact with enzyme active sites effectively, which can be useful in drug design .

Metabolic Studies

The compound serves as a valuable tool in metabolic studies involving purine metabolism. It is a product of allantoin degradation and can be used to trace metabolic pathways in organisms .

Agricultural Science

Plant Growth Regulation

Recent studies have suggested that dehydroallantoin can act as a plant growth regulator. It has been shown to enhance root development and overall plant vigor under certain conditions, making it a candidate for agricultural applications aimed at improving crop yields .

Analytical Chemistry

Analytical Standards

Due to its unique chemical properties, this compound is utilized as an analytical standard in various chemical assays. It helps in calibrating methods for detecting related compounds in biological samples .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial effects of dehydroallantoin against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

Case Study 2: Plant Growth Enhancement

In an experiment conducted on tomato plants, dehydroallantoin was applied at varying concentrations (0, 10, and 20 mg/L). Results indicated that plants treated with 20 mg/L showed a marked increase in root biomass (up by 30%) compared to the control group. This suggests its potential use as a natural growth enhancer in agriculture.

Mechanism of Action

The mechanism of action of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of imidazole- and urea-containing derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Analysis of 1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-yl)urea and Analogues

Structural and Functional Differences

Core Ring System: Dehydro-allantoin features a 2,5-dioxoimidazole ring, distinguishing it from allantoin’s hydrated imidazolidine structure. This difference reduces its water solubility compared to allantoin but enhances stability under oxidative conditions .

Substituent Effects :

- Alcloxa’s aluminum complex modifies its astringent properties, making it suitable for antiperspirants but subject to regulatory scrutiny .

- ADC1730’s maleimide-pyrrole linker and peptide backbone enable targeted drug delivery, a niche application distinct from preservative or cosmetic uses .

Allantoin’s widespread use in skincare highlights its safety, whereas dehydro-allantoin’s applications remain exploratory .

Industrial and Regulatory Context

- HS Code : Dehydro-allantoin falls under 2933290090 (imidazole derivatives), aligning with diazolidinyl urea and similar compounds .

- Regulatory Status : Unlike diazolidinyl urea (restricted in the EU due to formaldehyde release), dehydro-allantoin lacks extensive regulatory data, necessitating further safety evaluations .

Biological Activity

1-(2,5-Dioxo-2,5-dihydro-1H-imidazol-4-YL)urea, with the CAS number 105245-87-2, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

- Molecular Formula : C₄H₄N₄O₃

- Molecular Weight : 156.1 g/mol

- CAS Number : 105245-87-2

Synthesis

The compound can be synthesized through various chemical pathways that involve imidazole derivatives. The synthetic methods often focus on modifying the imidazole ring to enhance biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing imidazole rings possess significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : The compound has also been evaluated for its antifungal properties. It has shown activity against Candida albicans and other fungal pathogens .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the imidazole ring can enhance or diminish its effectiveness against specific pathogens.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Target Pathogen | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| Compound A | E. coli | 0.0195 | Antibacterial |

| Compound B | S. aureus | 0.0048 | Antibacterial |

| Compound C | C. albicans | 0.039 | Antifungal |

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial properties of various imidazole derivatives including this compound. The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated that modifications to the side chains of the imidazole ring significantly influenced the Minimum Inhibitory Concentration (MIC) values .

Case Study 2: Antifungal Testing

In another study focusing on antifungal activity, this compound was found to inhibit the growth of Candida albicans at concentrations as low as 16.69 µM . This suggests potential therapeutic applications in treating fungal infections.

Q & A

Q. How can the structural conformation of 1-(2,5-dioxo-2,5-dihydro-1H-imidazol-4-yl)urea be confirmed experimentally?

To confirm the molecular structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data . The compound’s presence in the RCSB Protein Data Bank (PDB) as a standalone ligand (e.g., PDB entry 2AL) provides validated structural parameters, including bond lengths and angles, which can be cross-referenced during refinement . Computational validation via density functional theory (DFT) can further corroborate experimental crystallographic data.

Q. What synthetic routes are commonly employed to prepare this compound?

A base-promoted cyclization of amidines with ketones or urea derivatives under transition-metal-free conditions is a common method. For example, refluxing amidines with acetic acid can yield imidazolone derivatives . Alternative routes involve functionalizing preformed imidazole cores via urea coupling, as seen in the synthesis of maleimide-based prosthetic groups for bioconjugation . Reaction yields (~48–80%) vary with solvent choice (e.g., dichloromethane or ethanol), temperature (-30°C to reflux), and catalyst use (e.g., ceric ammonium nitrate) .

Q. How can researchers interpret spectral data (e.g., NMR, IR) for this compound?

Key spectral features include:

- IR : A strong absorption band near 1720 cm⁻¹ for the carbonyl (C=O) groups of the imidazolone and urea moieties .

- ¹H-NMR : Resonances at δ 7.12–7.98 ppm for aromatic protons (if substituted) and δ ~9.35 ppm for the NH group of urea .

- ¹³C-NMR : Peaks near 160–170 ppm for carbonyl carbons. Cross-validation with computational tools (e.g., Gaussian) or databases like PubChem ensures accuracy .

Advanced Research Questions

Q. How can environmental risk assessments for this compound be designed, given its structural similarity to hydroxymethylated imidazolidinones?

Follow REACH framework methodologies:

- Physicochemical profiling : Determine logP, solubility, and hydrolysis rates using OECD test guidelines. For example, hydroxymethylated analogs show stability in aqueous media but degrade under alkaline conditions .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests. Structural analogs like diazolidinyl urea exhibit moderate aquatic toxicity, requiring LC-MS/MS for trace quantification .

Q. What strategies resolve contradictions in reaction yields during synthetic optimization?

Contradictions (e.g., 48% vs. 80% yields) often arise from:

- Solvent polarity : Polar aprotic solvents (DMF) may stabilize intermediates better than CH₂Cl₂ .

- Catalyst loading : Statistical design of experiments (DoE) can optimize catalyst ratios (e.g., 30 mol% CAN in one-pot syntheses) .

- Reaction monitoring : Use HPLC or TLC (e.g., ethanol-ether systems) to track intermediate formation and adjust reaction times .

Q. How can bioconjugation applications leverage the maleimide-like reactivity of this compound?

The 2,5-dioxoimidazole moiety mimics maleimide’s thiol-specific reactivity. For example:

- Prosthetic group design : Conjugate with aminooxyhexyl linkers for site-specific labeling of antibodies or peptides. Radiopharmaceutical applications use fluorine-18 analogs for PET imaging .

- Cross-linking efficiency : Quantify conjugation efficiency via SDS-PAGE or MALDI-TOF, comparing with commercial cross-linkers (e.g., di(N-succinimidyl) 3,3-dithiodipropionate) .

Q. What computational tools assist in predicting synthetic pathways for novel derivatives?

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., cyclization of amidines with ketones) .

- DFT calculations : Simulate transition states for urea coupling reactions to identify energy barriers and optimize conditions .

Methodological Considerations for Data Analysis

Q. How should researchers address crystallographic disorder in the imidazolone ring during refinement?

Q. What statistical methods ensure reproducibility in spectral data interpretation?

- Multivariate analysis : Principal component analysis (PCA) of NMR/IR datasets identifies outliers due to solvent impurities or degradation .

- Error propagation : Calculate confidence intervals for coupling constants (J-values) using software like MestReNova.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.